(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine
Description
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine is a chiral primary amine featuring a bicyclic 2,3-dihydro-1H-inden-5-yl (indanyl) moiety attached to the second carbon of a propane chain in the (R)-configuration. The compound’s molecular formula is C₁₂H₁₇N, with a molecular weight of 175.22 g/mol (calculated from ). It is structurally related to synthetic cathinones and psychoactive substances but lacks the β-ketone group characteristic of cathinones, rendering it a distinct amine derivative .
The (R)-enantiomer is specifically noted in as a chiral building block in pharmaceutical synthesis, indicating its relevance in enantioselective drug development .
Properties
IUPAC Name |
(2R)-2-(2,3-dihydro-1H-inden-5-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(8-13)11-6-5-10-3-2-4-12(10)7-11/h5-7,9H,2-4,8,13H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSGMPHOYKKJHT-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(CCC2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC2=C(CCC2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as indanone and appropriate amines.
Reaction Steps:
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: N-substituted amines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine:
Neurotransmitter Analogues: Research into its use as an analogue for neurotransmitters in neurological studies.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways:
- The compound may interact with various biological targets, including enzymes and receptors, through its amine group. The exact mechanism of action depends on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds vary in substituent positions, stereochemistry, and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Position of Amine Group: The target compound’s primary amine at C1 distinguishes it from 5-APDI (secondary amine at C2). This difference impacts receptor binding kinetics and metabolic stability . Cathinone analogs (e.g., 5-PPDI, bk-IBP) replace the amine with a β-ketone, enhancing stimulant effects via monoamine reuptake inhibition .
Stereochemistry: The (R)-configuration in the target compound contrasts with racemic mixtures of 5-APDI and cathinones. Enantiopurity is critical for selective pharmacological activity, as seen in ’s emphasis on chiral intermediates .
Bicyclic Modifications :
- Substitution of indene with benzofuran () or indole () alters π-π stacking interactions and receptor affinity. For example, benzofuran derivatives may exhibit enhanced serotonin receptor binding .
Regulatory Status: While the target compound lacks explicit regulatory mentions, analogs like 5-PPDI and bk-IBP are flagged as novel psychoactive substances (NPS) in forensic studies, warranting legislative scrutiny .
Table 2: Analytical Characterization Data
| Technique | Target Compound | 5-PPDI | 5-APDI |
|---|---|---|---|
| HRMS (m/z) | 175.136 [M+H]⁺ | 274.180 [M+H]⁺ | 175.136 [M+H]⁺ |
| ¹³C NMR (δ, ppm) | – | 208.5 (C=O) | – |
| Chiral Resolution | (R)-enantiomer | Racemic | Racemic |
Data derived from , and 14. HRMS and NMR are critical for distinguishing cathinones (ketone signals) from amines.
Biological Activity
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine, also known as a chiral amine compound, has garnered interest in various fields including medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its indane moiety, which contributes to its biological interactions. The molecular formula is with a molecular weight of 175.27 g/mol. Its structural representation is as follows:
Synthesis
The synthesis of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine typically involves:
- Formation of the Indane Moiety : This can be achieved through cyclization reactions involving aromatic precursors.
- Introduction of the Amino Group : Methods such as reductive amination are commonly employed.
- Chiral Resolution : Achieved through asymmetric synthesis techniques.
Industrial methods may utilize continuous flow reactors to enhance yield and purity during large-scale production .
The biological activity of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine is primarily attributed to its interaction with specific molecular targets including receptors and enzymes. The indane structure likely plays a role in binding affinity, while the amino group facilitates hydrogen bonding and other interactions crucial for biological efficacy .
Pharmacological Studies
Research indicates that compounds with similar structures have been investigated for their potential therapeutic effects, particularly in treating neurological disorders. For instance, studies have highlighted the importance of indane derivatives in modulating neurotransmitter systems and exhibiting neuroprotective properties .
Case Studies
Several studies have explored the pharmacological effects of related compounds:
- Neuroprotective Effects : A study demonstrated that indane derivatives could protect neuronal cells from oxidative stress, suggesting a potential application in neurodegenerative diseases .
- Antidepressant Activity : Another investigation indicated that certain indane-based compounds exhibited significant antidepressant-like effects in animal models, possibly through serotonin receptor modulation .
Data Table: Summary of Biological Activities
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Neuroprotection | In vitro assays | Indane derivatives reduced oxidative stress in neuronal cells. |
| Study 2 | Antidepressant effects | Behavioral tests | Significant reduction in depressive-like behaviors in rodents. |
| Study 3 | Enzyme inhibition | Biochemical assays | Compounds showed inhibition of key neurotransmitter degrading enzymes. |
Q & A
Q. What synthetic methodologies are recommended for the enantioselective synthesis of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine?
Methodological Answer: The synthesis of chiral amines like (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine typically involves asymmetric catalysis or resolution. A plausible route includes:
- Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) to separate enantiomers via crystallization or chromatography .
- Grignard Addition : Reaction of a Grignard reagent (e.g., 2,3-dihydro-1H-inden-5-yl magnesium bromide) with a chiral aldehyde, followed by reduction of the intermediate to the amine .
- Enzymatic Methods : Lipase-mediated resolution of racemic mixtures to isolate the (2R)-enantiomer.
Key Considerations : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Optimize reaction conditions (temperature, solvent) to minimize racemization .
Q. What analytical techniques are critical for structural elucidation and purity assessment of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm the indene backbone and stereochemistry. NOESY experiments can validate spatial proximity of chiral centers .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight and fragmentation patterns for structural validation .
- Chiral Chromatography : Use columns like Chiralpak® IA/IB to assess enantiomeric purity (e.g., >98% ee) .
- X-ray Crystallography : For absolute stereochemical confirmation, if single crystals are obtainable .
Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. How can researchers address discrepancies in spectral data during structural characterization?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine NMR, HRMS, and IR to resolve conflicting signals (e.g., overlapping peaks in NMR) .
- Isotopic Labeling : Use deuterated analogs to confirm assignments of ambiguous proton environments.
- Advanced NMR Techniques : Employ 2D experiments (HSQC, HMBC) to clarify connectivity in complex spectra .
Example : In cases where GC-MS fails to differentiate isomers, UHPLC-HRMS with ion mobility separation provides higher resolution .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in metabolic or pharmacological data?
Methodological Answer:
- In Vitro/In Vivo Correlation : Compare metabolic stability assays (e.g., liver microsomes) with in vivo pharmacokinetic studies to identify species-specific metabolism .
- Isotope-Tracer Studies : Use 14C-labeled compound to track metabolic pathways and identify unexpected metabolites .
- Receptor Binding Assays : Employ radioligand displacement (e.g., [3H]-ligands) to validate target engagement if pharmacological activity conflicts with structural predictions .
Case Study : For cathinone analogs, discrepancies in receptor affinity were resolved using molecular docking simulations to assess steric effects of the indene group .
Q. How can researchers investigate the metabolic fate of this compound in biological systems?
Methodological Answer:
- Phase I/II Metabolism Screening : Use human hepatocytes or recombinant CYP450 enzymes to identify primary metabolites (e.g., N-dealkylation, hydroxylation) .
- HRMS/MS Data Analysis : Apply software (e.g., MetaboLynx®) to predict and annotate metabolites based on accurate mass and fragmentation trees .
- Stable Isotope Labeling : Track metabolic pathways using 13C/15N-labeled precursors in cell cultures .
Example : For 5-PPDI (a structural analog), hydroxylation at the indene ring and pyrrolidine N-oxidation were key metabolic pathways .
Q. What advanced techniques are recommended for studying chirality-dependent biological interactions?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics of (2R)- vs. (2S)-enantiomers to receptors .
- Circular Dichroism (CD) : Correlate chiral conformation with receptor activation/inhibition profiles.
- Cryo-EM/X-ray Crystallography : Resolve enantiomer-receptor complexes at atomic resolution to identify stereospecific binding pockets .
Note : Chiral stationary phases in affinity chromatography can isolate enantiomer-specific protein binding partners .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., docking to monoamine transporters) using software like AutoDock Vina .
- QM/MM Hybrid Models : Study electronic effects of the indene group on binding affinity (e.g., π-π stacking with aromatic residues) .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers .
Validation : Cross-check predictions with experimental IC50 values from radioligand assays .
Q. What purification strategies mitigate challenges posed by hydrophobicity and low solubility?
Methodological Answer:
- Countercurrent Chromatography (CCC) : Separate impurities using biphasic solvent systems (e.g., hexane/ethyl acetate/methanol/water) .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous solubility for in vivo studies .
- Ion-Pair Extraction : Use trifluoroacetic acid (TFA) as a counterion to improve retention in reverse-phase HPLC .
Optimization : Adjust pH and temperature during crystallization to improve yield and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
